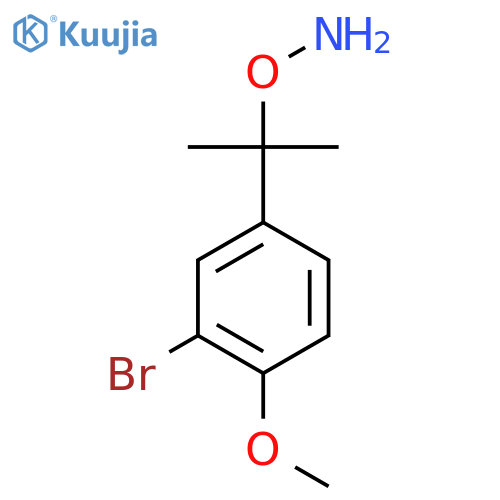

Cas no 2228762-04-5 (O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine)

O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine

- EN300-1908324

- O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine

- 2228762-04-5

-

- インチ: 1S/C10H14BrNO2/c1-10(2,14-12)7-4-5-9(13-3)8(11)6-7/h4-6H,12H2,1-3H3

- InChIKey: FNSAUXPQJYHWGX-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C(C)(C)ON)OC

計算された属性

- せいみつぶんしりょう: 259.02079g/mol

- どういたいしつりょう: 259.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1908324-0.1g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1908324-0.5g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1908324-2.5g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1908324-5g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 5g |

$3396.0 | 2023-09-18 | ||

| Enamine | EN300-1908324-0.05g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1908324-1.0g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1908324-0.25g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1908324-10.0g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1908324-5.0g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1908324-1g |

O-[2-(3-bromo-4-methoxyphenyl)propan-2-yl]hydroxylamine |

2228762-04-5 | 1g |

$1172.0 | 2023-09-18 |

O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine 関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamineに関する追加情報

O-2-(3-Bromo-4-Methoxyphenyl)Propan-2-Ylhydroxylamine: A Comprehensive Overview

O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine, commonly referred to by its CAS number No. 2228762-04-5, is a versatile organic compound with significant applications in the fields of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique structure, has garnered attention due to its potential in the development of bioactive molecules and its role as an intermediate in the synthesis of complex organic compounds. Recent advancements in synthetic methodologies and its utilization in drug discovery have further underscored its importance in contemporary chemical research.

The molecular structure of O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine is notable for its combination of functional groups. The presence of a hydroxylamine group (-NHOH) attached to a propan-2-yl chain, which is further connected to a substituted phenyl ring (3-bromo and 4-methoxy substituents), imparts unique reactivity and selectivity. This structure allows for diverse chemical transformations, making it a valuable substrate in various synthetic pathways. Recent studies have highlighted its utility in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry.

One of the most compelling aspects of this compound is its role as an intermediate in the construction of bioactive molecules. For instance, O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine has been employed in the synthesis of oxadiazole derivatives, which exhibit promising anti-inflammatory and anticancer activities. These findings align with current trends in drug discovery, where heterocyclic compounds are increasingly explored for their therapeutic potential.

Moreover, the compound's ability to undergo selective oxidation reactions has been leveraged in the development of novel oxidizing agents. Researchers have demonstrated that O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine can be oxidized to form imine derivatives, which are integral components in the synthesis of peptide bonds and other biologically relevant structures. This highlights its versatility and adaptability in different chemical environments.

The synthesis of O-2-(3-bromo-4-methoxyphenyl)propan-2-y lhydroxylamine typically involves multi-step processes that emphasize precision and control over functional group transformations. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. These improvements are critical for scaling up production, particularly for applications requiring large quantities of the compound.

In terms of applications, O-2-(3-bromo -4-methoxyphen yl)propan - 2 - ylhydrox ylamin e has found utility in both academic research and industrial settings. Its use as a building block in medicinal chemistry has been particularly noteworthy, with several studies reporting its integration into lead compounds targeting various disease states. Additionally, its role as a chiral auxiliary has been explored, offering new avenues for asymmetric synthesis.

Recent research has also focused on the environmental impact of synthesizing and utilizing this compound. Efforts to develop greener synthetic routes, such as those employing microwave-assisted synthesis or enzymatic catalysis, have gained traction. These approaches not only enhance sustainability but also align with global initiatives aimed at reducing chemical waste and energy consumption.

In conclusion, O - 2 - (3 - bromo - 4 - methoxyphen yl ) propan - 2 - yl hydroxy l amine (CAS No: No. 2 2 876 0 4 -5) stands out as a significant compound with wide-ranging applications across multiple disciplines. Its structural features, coupled with recent advancements in synthetic methodologies and application areas, position it as a key player in future chemical innovations.

2228762-04-5 (O-2-(3-bromo-4-methoxyphenyl)propan-2-ylhydroxylamine) 関連製品

- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)

- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)

- 654057-97-3(Phosphonium, trihexyltetradecyl-, bromide)

- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)

- 923184-91-2(N-cyclopentyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)

- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)

- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)

- 1172987-67-5(N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)